Ethanamine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine;1,3,5-trinitrobenzene is a compound formed by the combination of ethanamine and 1,3,5-trinitrobenzene. 1,3,5-Trinitrobenzene is a pale yellow solid known for its high explosiveness and is one of the three isomers of trinitrobenzene . Ethanamine, also known as ethylamine, is a simple aliphatic amine. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
1,3,5-Trinitrobenzene can be synthesized through several methods:
Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using a mixture of nitric and sulfuric acids.
Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.
Industrial Production: The industrial method involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then reacted with ammonia in a toluene medium.
Chemical Reactions Analysis
1,3,5-Trinitrobenzene undergoes various chemical reactions:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Substitution Reactions: Reactions with primary aliphatic alcohols can lead to the substitution of the nitro group or the generation of σ H-complexes.
Scientific Research Applications
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
Explosives: 1,3,5-Trinitrobenzene is used as a high explosive compound for commercial mining and military applications.
pH Indicator: It has been used as a narrow-range pH indicator.
Vulcanization Agent: It is used as an agent to vulcanize natural rubber.
Synthesis of Other Explosives: It mediates the synthesis of other explosive compounds.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves its high explosiveness due to the presence of three nitro groups, which release a significant amount of energy upon decomposition. The compound forms charge-transfer complexes with electron-rich arenes and undergoes reduction to form 1,3,5-triaminobenzene . The initial decomposition mechanism of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, involves dehydration reactions forming mono- and di-furazans .
Comparison with Similar Compounds
1,3,5-Trinitrobenzene can be compared with other nitro compounds such as:
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with different properties and applications.
TNT (Trinitrotoluene): A widely known explosive compound that is less expensive but also less powerful than 1,3,5-trinitrobenzene.
Nitrobenzene: A simpler nitro compound used in the production of aniline and other chemicals.
Ethanamine;1,3,5-trinitrobenzene stands out due to its unique combination of ethanamine and 1,3,5-trinitrobenzene, resulting in distinct properties and applications.
Properties
CAS No. |
56270-19-0 |
---|---|
Molecular Formula |
C12H24N6O6 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3/h1-3H;3*2-3H2,1H3 |
InChI Key |
LCIKVCHEWVKLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.